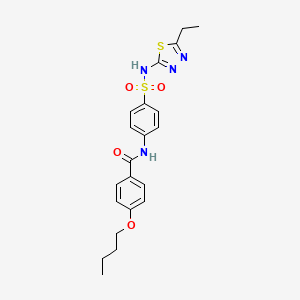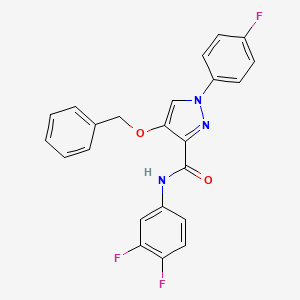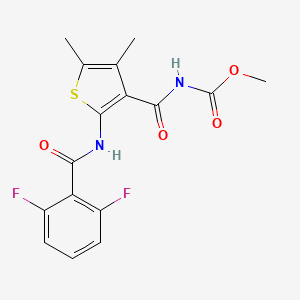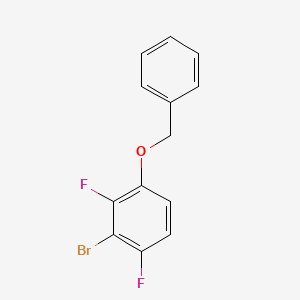
3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine is a chemical compound with the molecular formula C7H15Cl2F3N2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound involves a morpholin-4-yl group attached to a propan-1-amine chain with three fluorine atoms attached to the third carbon atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 271.11 . More specific properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Corrosion Inhibition
A study by Gao, Liang, and Wang (2007) elaborated on the synthesis of tertiary amines, including compounds similar to 3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine, and their application as inhibitors for carbon steel corrosion. These compounds demonstrated inhibitive performance by forming a protective layer on the metal surface, suggesting their potential in corrosion prevention technologies (G. Gao, C. Liang, & Hua Wang, 2007).
Synthesis of Polysubstituted Pyridazinones
Pattison et al. (2009) highlighted the use of similar tertiary amines in the synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions. These compounds serve as scaffolds for various drug discovery efforts, indicating the role of tertiary amines like this compound in facilitating the development of new pharmacologically active molecules (G. Pattison et al., 2009).
Fluorinating Agents
Koroniak et al. (2006) described the use of secondary amine adducts, similar in structure to the subject compound, as efficient fluorinating agents. These adducts are capable of replacing hydroxyl groups in alcohols with fluorine, which is a critical step in the synthesis of various fluorinated organic compounds, showcasing the versatility of such tertiary amines in organic synthesis (H. Koroniak et al., 2006).
Antitumor Activity
Ji et al. (2018) synthesized a compound through the condensation of a similar tertiary amine and investigated its crystal structure and antitumor activity. The study demonstrates the potential of such tertiary amines in the development of new anticancer drugs, indicating their importance in medicinal chemistry (X. Ji et al., 2018).
DNA-Dependent Protein Kinase Inhibitors
Aristegui et al. (2006) developed methods for the synthesis of a key precursor for DNA-dependent protein kinase inhibitors using a process that involves a compound structurally related to this compound. This work underscores the compound's role in the synthesis of molecules with significant therapeutic potential (Sonsoles Rodriguez Aristegui et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)6(5-11)12-1-3-13-4-2-12/h6H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAVBXTWKBKIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylamino)carbonyl]benzoic acid](/img/structure/B2847086.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide](/img/structure/B2847087.png)


![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)



![N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2847096.png)
![4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2847097.png)
![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847100.png)


